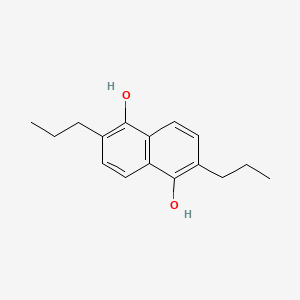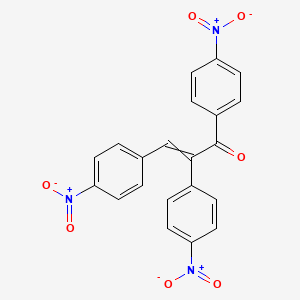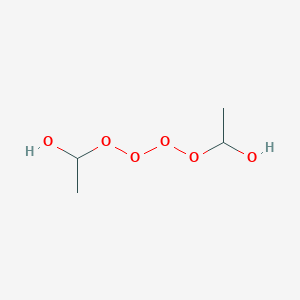
1,1'-(Tetraoxidane-1,4-diyl)di(ethan-1-ol)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-(Tetraoxidane-1,4-diyl)di(ethan-1-ol) is a chemical compound with a unique structure that includes a tetraoxidane ring and two ethan-1-ol groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Tetraoxidane-1,4-diyl)di(ethan-1-ol) typically involves the reaction of ethan-1-ol with a suitable oxidizing agent to form the tetraoxidane ring. The reaction conditions often include controlled temperatures and the presence of catalysts to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes, utilizing advanced reactors and continuous flow systems to achieve high yields and purity. The use of environmentally friendly oxidizing agents and catalysts is also a focus in industrial settings to minimize the environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-(Tetraoxidane-1,4-diyl)di(ethan-1-ol) undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state products.
Reduction: It can be reduced to simpler alcohols or other reduced forms.
Substitution: The ethan-1-ol groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while reduction may produce simpler alcohols.
Aplicaciones Científicas De Investigación
1,1’-(Tetraoxidane-1,4-diyl)di(ethan-1-ol) has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,1’-(Tetraoxidane-1,4-diyl)di(ethan-1-ol) involves its interaction with molecular targets and pathways. The tetraoxidane ring can participate in redox reactions, influencing cellular processes and biochemical pathways. The ethan-1-ol groups may also interact with proteins and enzymes, affecting their function and activity.
Comparación Con Compuestos Similares
Similar Compounds
1,1’-(Disulfanediyldi-4,1-phenylene)diethanone: Similar structure but contains sulfur atoms instead of oxygen.
1,1’-(2,3-Dihydroquinoxaline-1,4-diyl)di(ethan-1-one): Contains a quinoxaline ring instead of a tetraoxidane ring.
Uniqueness
1,1’-(Tetraoxidane-1,4-diyl)di(ethan-1-ol) is unique due to its tetraoxidane ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Propiedades
Número CAS |
189065-15-4 |
|---|---|
Fórmula molecular |
C4H10O6 |
Peso molecular |
154.12 g/mol |
Nombre IUPAC |
1-(1-hydroxyethylperoxyperoxy)ethanol |
InChI |
InChI=1S/C4H10O6/c1-3(5)7-9-10-8-4(2)6/h3-6H,1-2H3 |
Clave InChI |
XFLQXXVUMXSKFQ-UHFFFAOYSA-N |
SMILES canónico |
CC(O)OOOOC(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


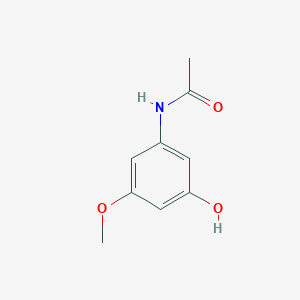
![5-{4-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]-3-nitrophenyl}-1H-imidazole](/img/structure/B14264447.png)
![3-[(Octadeca-1,3-dien-1-yl)oxy]propan-1-amine](/img/structure/B14264450.png)
![2,2'-([1,1'-Biphenyl]-4,4'-diyl)bis[5-(2-ethoxyphenyl)-1,3,4-oxadiazole]](/img/structure/B14264457.png)

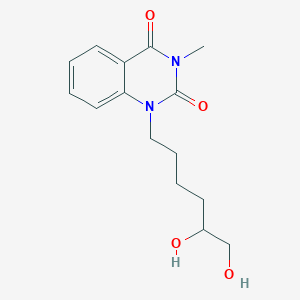
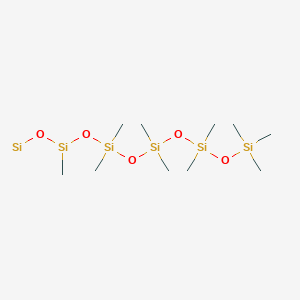
![Acetamide, n-[2-(5-bromo-1h-pyrrolo[2,3-b]pyridin-3-yl)ethyl]-](/img/structure/B14264492.png)
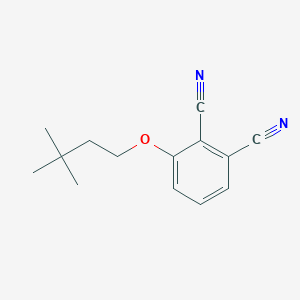
![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 5-bromo-2,3-dihydro-2-methoxy-3-oxo-, 1,1-dimethylethyl ester](/img/structure/B14264503.png)
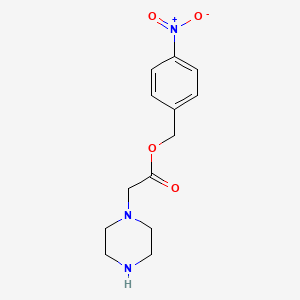
![Dimethyl [(8-hydroxyquinolin-2-yl)methyl]propanedioate](/img/structure/B14264528.png)
